PD180970 is a highly potent, ATP-competitive pyrido[2,3-d]pyrimidine derivative recognized primarily for its dual inhibition of the Bcr-Abl tyrosine kinase (IC50 ~5 nM) and Src family kinases (IC50 ~0.8 nM) . Unlike first-generation single-target inhibitors, PD180970 was originally developed to target Src but demonstrated exceptional cross-reactivity with both wild-type and mutant forms of p210 Bcr-Abl. For procurement professionals and laboratory managers, this compound serves as a critical, high-purity reference standard (≥98%) in hematological oncology research, particularly in high-throughput screening panels and cellular models where standard therapies fail due to acquired kinase domain mutations .
Generic substitution with first-generation baseline inhibitors like imatinib (STI571) frequently fails in advanced resistance modeling and multikinase screening workflows. Imatinib strictly requires the closed, inactive conformation of the Bcr-Abl activation loop to bind, rendering it highly susceptible to steric hindrance from common point mutations[1]. In contrast, PD180970 binds independently of the activation loop conformation, allowing it to maintain sub-nanomolar to low-nanomolar potency against several clinically relevant imatinib-resistant Bcr-Abl mutations, such as A380T [2]. Furthermore, imatinib lacks cellular activity against Src-family kinases, making PD180970 an indispensable procurement choice for assays requiring simultaneous suppression of interconnected Src and Abl signaling pathways [1].
PD180970 maintains high potency against clinically relevant imatinib-resistant Bcr-Abl mutations. For the GST-Abl-A380T mutant, PD180970 exhibits an IC50 of 43 nM, which is nearly identical to its wild-type potency[1]. In contrast, the A380T mutation induces a 14-fold increase in the IC50 for imatinib, rendering the standard comparator ineffective in these specific mutant models [1].
| Evidence Dimension | Inhibition of GST-Abl-A380T (IC50) |
| Target Compound Data | 43 nM |
| Comparator Or Baseline | Imatinib (14-fold resistance shift vs wild-type) |
| Quantified Difference | PD180970 maintains wild-type potency; Imatinib loses efficacy by 14-fold |
| Conditions | In vitro kinase assay using GST-Abl-A380T mutant |
Procuring PD180970 is essential for screening panels and cellular models where first-generation inhibitors fail due to specific kinase domain mutations.
Unlike imatinib, which lacks cellular activity against Src-family kinases, PD180970 was originally developed as a Src inhibitor and demonstrates exceptional potency against Src with an IC50 of 0.8 nM [1]. It simultaneously inhibits Bcr-Abl (IC50 = 5 nM) , making it a highly effective dual-action compound for complex signaling models.
| Evidence Dimension | Src Kinase Inhibition (IC50) |
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | Imatinib (No activity against Src-family kinases) |
| Quantified Difference | Sub-nanomolar Src inhibition vs. complete lack of Src activity |
| Conditions | In vitro biochemical kinase assay |
Buyers requiring simultaneous suppression of Src and Abl signaling pathways must select PD180970 over pure Abl inhibitors like imatinib.
Structural and kinetic analyses reveal that imatinib exclusively binds the closed (inactive) conformation of the Bcr-Abl activation loop, requiring significant P-loop rearrangement [1]. In contrast, the binding of PD180970 is independent of the activation loop conformation. This structural flexibility reduces the contact surface area requirement and minimizes P-loop displacement, making it a more robust and reproducible binder across varying assay conditions and mutant kinase domains [1].
| Evidence Dimension | Kinase Conformation Binding Requirement |
| Target Compound Data | Binds independently of activation loop conformation |
| Comparator Or Baseline | Imatinib (Requires closed/inactive conformation) |
| Quantified Difference | Broader conformational tolerance and reduced P-loop rearrangement for PD180970 |
| Conditions | Crystallographic and kinase domain binding models |
For structural biology and rational drug design workflows, PD180970 provides a critical, active-conformation-tolerant reference standard that avoids the restrictive binding requirements of imatinib.
For laboratory workflow integration, PD180970 exhibits excellent solubility in dimethyl sulfoxide (DMSO), reaching concentrations up to 90 mg/mL (approximately 210 mM) with sonication. This highly concentrated stock capability ensures minimal solvent toxicity when diluted into aqueous biological assays, providing a significant handling advantage over less soluble lipophilic kinase inhibitors that require higher, potentially cytotoxic DMSO volumes to achieve working concentrations.
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | 90 mg/mL (210 mM) |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (often limited to <20 mg/mL) |
| Quantified Difference | Allows for >1000x dilution factors in aqueous media while maintaining efficacy |
| Conditions | DMSO solvent, with sonication at room temperature |
High DMSO solubility streamlines compound library preparation and minimizes solvent-induced artifacts in sensitive cellular assays, reducing assay failure rates.
Because PD180970 maintains potency against specific Bcr-Abl kinase domain mutations (e.g., A380T) that cause a 14-fold resistance shift for imatinib, it is a necessary reference inhibitor for culturing and assaying imatinib-resistant K562 or Ba/F3 cell lines in oncology procurement workflows [1].
With an IC50 of 0.8 nM for Src and 5 nM for Bcr-Abl, PD180970 is ideally suited for in vitro models requiring simultaneous blockade of both kinase families. This makes it a necessary procurement choice over first-generation inhibitors like imatinib, which lack Src activity entirely [2].
Since PD180970 binds independently of the activation loop's inactive conformation, it serves as a crucial crystallographic and biochemical reference standard for teams designing next-generation, conformationally flexible tyrosine kinase inhibitors[3].
Due to its high solubility in DMSO (up to 90 mg/mL), PD180970 is highly compatible with automated liquid handling systems and HTS workflows. It allows for the creation of highly concentrated stock solutions, minimizing solvent-induced cytotoxicity in downstream aqueous assays.
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